molecular formula C15H15NO2 B15046653 4-Acetyl-2-(3,5-dimethylphenoxy) pyridine

4-Acetyl-2-(3,5-dimethylphenoxy) pyridine

Cat. No.: B15046653
M. Wt: 241.28 g/mol
InChI Key: SWMCTAWHCAZABB-UHFFFAOYSA-N
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Description

4-Acetyl-2-(3,5-dimethylphenoxy) pyridine is a chemical compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol It is characterized by the presence of an acetyl group attached to a pyridine ring, which is further substituted with a 3,5-dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2-(3,5-dimethylphenoxy) pyridine typically involves the reaction of 2-chloropyridine with 3,5-dimethylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-2-(3,5-dimethylphenoxy) pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Acetyl-2-(3,5-dimethylphenoxy) pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 4-Acetyl-2-(3,5-dimethylphenoxy) pyridine involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 4-Acetyl-2-(3,5-dimethylphenoxy) pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and specific reactivity towards certain reagents, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1-[2-(3,5-dimethylphenoxy)pyridin-4-yl]ethanone

InChI

InChI=1S/C15H15NO2/c1-10-6-11(2)8-14(7-10)18-15-9-13(12(3)17)4-5-16-15/h4-9H,1-3H3

InChI Key

SWMCTAWHCAZABB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC=CC(=C2)C(=O)C)C

Origin of Product

United States

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